molecular formula C16H13FN2O B2593090 (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone CAS No. 2034415-98-8

(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

Cat. No.: B2593090
CAS No.: 2034415-98-8
M. Wt: 268.291
InChI Key: LPRKBBXPVFLZNY-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a synthetic small molecule of significant interest in chemical biology and medicinal chemistry research. Its structure features a fluoropyridine moiety linked to a tetrahydro-1,4-epiminonaphthalene scaffold via a ketone group. The 5-fluoropyridin-3-yl group is a common pharmacophore in drug discovery, often contributing to a compound's binding affinity and metabolic stability . The 1,2,3,4-tetrahydro-1,4-epiminonaphthalene core is a bridged bicyclic structure that can serve as a three-dimensional scaffold, potentially mimicking privileged structures in neuroscience-related targets. This molecular architecture suggests potential utility as a key intermediate or chemical probe for investigating protein kinase function or other adenosine triphosphate (ATP)-binding proteins. Furthermore, the incorporation of a fluorine atom provides a sensitive handle for advanced analytical studies. Fluorine-19 Nuclear Magnetic Resonance ( 19 F NMR) is a powerful technique for studying protein-ligand interactions, conformational changes, and binding dynamics, as the 19 F nucleus is an excellent reporter on the local environment . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c17-11-7-10(8-18-9-11)16(20)19-14-5-6-15(19)13-4-2-1-3-12(13)14/h1-4,7-9,14-15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRKBBXPVFLZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC(=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol, or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology and Medicine: Due to its structural complexity, it is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its fluorinated pyridine moiety is known to enhance metabolic stability and bioavailability of drugs.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity to biological targets, while the tetrahydro-epiminonaphthalene structure can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-8-yl)methanone: Similar structure but with a different position of the epimine group.

    (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-7-yl)methanone: Another positional isomer with potential differences in biological activity.

Uniqueness: The unique combination of a fluorinated pyridine and a tetrahydro-epiminonaphthalene structure in (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone provides distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for research and development in various scientific fields.

Q & A

Basic Question: What are the key synthetic challenges in preparing (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone, and how can they be methodologically addressed?

Answer:
The synthesis of this compound involves coupling fluoropyridine and tetrahydroepiminonaphthalene moieties, which requires precise control of reaction conditions. Key challenges include:

  • Fluorine Reactivity : Fluorine substituents can sterically hinder coupling reactions. Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with optimized ligands (e.g., XPhos) improves yield .
  • Epiminonaphthalene Stability : The tetrahydroepiminonaphthalene core is prone to oxidation. Conducting reactions under inert atmospheres (N₂/Ar) and using stabilizing agents (e.g., BHT) mitigates degradation .
  • Purification : Chromatographic separation on silica gel with gradient elution (hexane/EtOAc) is recommended, followed by HPLC validation (C18 column, acetonitrile/water mobile phase) .

Advanced Question: How can conflicting data on the compound’s biological activity (e.g., receptor binding vs. in vitro cytotoxicity) be resolved methodologically?

Answer:
Data contradictions often arise from differences in experimental models or assay conditions. A systematic approach includes:

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., MTT assay, 48-hour incubation) .
  • Receptor Profiling : Use radioligand binding assays (e.g., ³H-labeled antagonists) to confirm target specificity. Discrepancies may indicate off-target effects, requiring SPR (surface plasmon resonance) analysis .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess variability between replicates (e.g., 4 replicates per condition, as in ).

Basic Question: What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (500 MHz, CDCl₃) identifies fluoropyridine (δ ~8.2 ppm) and epiminonaphthalene (δ ~3.5 ppm) protons. ¹⁹F NMR confirms fluorine substitution .
  • Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₆H₁₄FN₂O: 285.1134) validates molecular weight .
  • HPLC-PDA : Purity >98% is achievable using a C18 column (5 µm, 4.6 x 250 mm) with 0.1% TFA in acetonitrile/water (gradient: 40%→80% over 20 min) .

Advanced Question: How can the compound’s environmental fate be modeled to assess ecological risks in long-term studies?

Answer:
Adopt a tiered approach per the INCHEMBIOL framework :

Physicochemical Profiling : Determine logP (octanol-water partition coefficient) via shake-flask method. High logP (>3) suggests bioaccumulation potential.

Biotic/Abiotic Degradation : Conduct OECD 301B (ready biodegradability) and hydrolysis studies (pH 4–9, 25°C).

Ecotoxicology : Use Daphnia magna (48-hour EC₅₀) and algal growth inhibition tests (OECD 201). Data integration via QSAR models predicts ecosystem-level impacts .

Advanced Question: What theoretical frameworks justify the compound’s use in neurological disorder research, given its structural similarity to known sigma-1 receptor ligands?

Answer:
The compound’s naphthalene-epiminonaphthalene scaffold aligns with the "pharmacophore model" for sigma-1 ligands, which emphasizes:

  • Aromatic π-Stacking : Molecular docking (AutoDock Vina) shows binding to Tyr103 and Trp164 residues in the receptor’s hydrophobic pocket .
  • Fluorine Substitution : Enhances blood-brain barrier permeability (calculated via PAMPA-BBB assay). Validate using in silico ADMET predictors (e.g., SwissADME) .
  • Functional Studies : Electrophysiological assays (patch-clamp) on neuronal cultures confirm modulation of Ca²⁺ signaling, linking structure to activity .

Basic Question: How should researchers design a stability study to evaluate the compound under varying storage conditions?

Answer:
Follow ICH Q1A(R2) guidelines:

  • Forced Degradation : Expose to heat (40°C, 75% RH), light (1.2 million lux-hours), and acidic/alkaline conditions (0.1M HCl/NaOH, 70°C) .
  • Analytical Endpoints : Monitor degradation via HPLC-UV (peak area %), with LC-MS identification of degradants.
  • Kinetic Modeling : Calculate shelf-life using Arrhenius equation (Eₐ ~85 kJ/mol typical for fluorinated compounds) .

Advanced Question: What methodological strategies address low reproducibility in synthesizing enantiomerically pure forms of the compound?

Answer:

  • Chiral Resolution : Use preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or enzymatic resolution (Candida antarctica lipase) .
  • Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during ketone formation to control stereochemistry (≥98% ee) .
  • Circular Dichroism (CD) : Validate enantiopurity with CD spectra (190–300 nm) and compare to reference standards .

Advanced Question: How can computational methods optimize the compound’s pharmacokinetic profile while retaining target affinity?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (GROMACS) to identify flexible regions for modification .
  • Metabolite Prediction : Use GLORYx to predict Phase I/II metabolites and adjust substituents (e.g., replacing fluorine with deuterium) to reduce hepatic clearance .
  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) to balance logD (1–3) and PSA (<90 Ų) for improved bioavailability .

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